molecular formula C11H13ClN2O2 B1465400 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol CAS No. 1183096-65-2

1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol

Cat. No.: B1465400
CAS No.: 1183096-65-2
M. Wt: 240.68 g/mol
InChI Key: DCGMMWFQDDWYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol (CAS 1183096-65-2) is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.68 . This molecule is a piperidin-3-ol derivative functionalized with a 2-chloropyridine-4-carbonyl group, a structure indicative of its potential as a key synthetic intermediate or building block in organic and medicinal chemistry research . The SMILES notation for this compound is O=C(c1ccnc(Cl)c1)N1CCCC(O)C1 . Compounds featuring chloropyridine and piperidine subunits are of significant research interest. The chloropyridine moiety is a common pharmacophore found in active pharmaceutical ingredients, while the piperidine ring is a prevalent scaffold in drug discovery . Specifically, 2-chloropyridine derivatives are utilized in the synthesis of commercial products in the pharmaceutical and agrochemical sectors . Furthermore, structurally related molecules, such as those involving piperidine-carbonyl linkages to chloropyridines, are frequently explored as building blocks for constructing more complex molecular architectures . Researchers may employ this compound as a versatile precursor in the development of novel chemical entities, for SAR (Structure-Activity Relationship) studies, or in library synthesis for high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-6-8(3-4-13-10)11(16)14-5-1-2-9(15)7-14/h3-4,6,9,15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMMWFQDDWYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol is a bifunctional heterocyclic intermediate widely utilized in Fragment-Based Drug Discovery (FBDD).[1][2][3][4] Characterized by a "privileged scaffold" architecture, it combines a reactive 2-chloropyridine core (electrophilic handle) with a 3-hydroxypiperidine moiety (solubilizing/H-bonding unit) linked via a robust amide bond.[1][2][3][4]

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic utility in synthesizing kinase inhibitors and GPCR ligands.

Structural Analysis & Physicochemical Profile

Chemical Identity[1][3][4][5][6]
  • IUPAC Name: (2-chloropyridin-4-yl)(3-hydroxypiperidin-1-yl)methanone[1][2][3][4]

  • Molecular Formula: C₁₁H₁₃ClN₂O₂[2]

  • Molecular Weight: 240.69 g/mol [2][3][4]

  • Stereochemistry: Contains one chiral center at the piperidine C3 position.[2][3][4] It exists as two enantiomers (R and S).[3][4] Unless specified, the CAS and protocols often refer to the racemate, though chiral resolution is critical for late-stage drug candidates.

Calculated Physicochemical Properties

The following data represents consensus calculated values (cLogP, TPSA) essential for assessing drug-likeness (Lipinski’s Rule of 5).

PropertyValueStructural ContributorImpact on ADME
LogP (Calculated) ~0.8 – 1.2Pyridine/Piperidine ringsModerate lipophilicity; good oral bioavailability potential.[1][2][3][4]
TPSA ~50-60 ŲAmide (O=C-N), Hydroxyl (-OH), Pyridine NHigh polar surface area suggests good solubility but potential blood-brain barrier (BBB) permeability issues.[1][2][3]
H-Bond Donors 1Hydroxyl (-OH)Critical for target binding pocket interactions.[1][2][3][4]
H-Bond Acceptors 4Pyridine N, Amide O, Amide N, Hydroxyl OFacilitates water solubility and receptor docking.[1]
pKa (Base) ~3.5 (Pyridine)2-Cl substitutionThe electron-withdrawing Cl reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).[1][2][3][4]

Synthetic Pathways & Experimental Protocols

Retrosynthetic Logic

The most robust route to this compound involves the amide coupling of 2-chloropyridine-4-carboxylic acid (2-chloroisonicotinic acid) and piperidin-3-ol .[1][2][3][4]

  • Challenge: 2-halopyridine carboxylic acids can be prone to decarboxylation under harsh thermal conditions.[1][2][3][4]

  • Solution: Use of mild coupling agents (HATU or T3P) at ambient temperature prevents side reactions and racemization of the 3-hydroxypiperidine (if starting with a chiral amine).[2][3][4]

Protocol: HATU-Mediated Amide Coupling

Standard Operating Procedure (SOP) for Research Scale (1.0 g)

Reagents:

  • Acid: 2-Chloropyridine-4-carboxylic acid (1.0 equiv, CAS: 6313-54-8)[1][2][3][4][5]

  • Amine: Piperidin-3-ol hydrochloride (1.1 equiv, CAS: 475058-41-4 for racemate)[1][2][3][4]

  • Coupling Agent: HATU (1.2 equiv)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][3]

  • Solvent: DMF (Anhydrous)[2][3][6]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under N₂, dissolve 2-chloropyridine-4-carboxylic acid (1.0 g, 6.35 mmol) in DMF (10 mL). Add DIPEA (2.46 g, 19.0 mmol).

  • Coupling: Add HATU (2.9 g, 7.6 mmol) in one portion. Stir for 15 minutes at 0°C (ice bath) to form the activated ester.

  • Addition: Add piperidin-3-ol HCl (0.96 g, 7.0 mmol) slowly.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 241.1).[1][2][3][4]

  • Work-up: Dilute with EtOAc (50 mL) and wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via Flash Column Chromatography (DCM:MeOH gradient 0-10%).

Yield Expectation: 75–85% as a viscous oil or low-melting solid.[1][2][3][4]

Reactivity Profile & Medicinal Chemistry Applications

This molecule serves as a bifunctional scaffold .[2][3][4] Its utility lies in the orthogonal reactivity of its two ends, allowing for "grow-vector" strategies in drug design.[1][2]

The Electrophilic Handle (2-Chloropyridine)

The chlorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the pyridine nitrogen and the para-carbonyl group.[1][2][3]

  • Reactivity: Can be displaced by amines, alkoxides, or thiols.

  • Catalysis: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) are highly effective here to install aryl or heteroaryl groups.[1][2][3][4]

The Nucleophilic/Polar Handle (3-Hydroxyl)

The secondary alcohol on the piperidine ring offers a handle for:

  • Solubility: Enhances aqueous solubility in lipophilic drug candidates.[2][3][4]

  • Derivatization: Can be oxidized to a ketone (for reductive amination), alkylated (ether formation), or converted to a leaving group (mesylate) for substitution.

Visualization: Scaffold Derivatization Strategy

G Start 1-(2-Chloropyridine-4-carbonyl) piperidin-3-ol (Core Scaffold) SnAr_Product 2-Amino-pyridine Derivative (Kinase Hinge Binder) Start->SnAr_Product S_nAr Displacement (Heat/Base) Suzuki_Product Bi-aryl System (Pi-Stacking Interactions) Start->Suzuki_Product Suzuki Coupling Ketone Piperidin-3-one (Reductive Amination Handle) Start->Ketone Functional Group Interconversion SnAr_Reagent Primary Amines / Anilines (Nucleophiles) SnAr_Reagent->SnAr_Product Suzuki_Reagent Aryl Boronic Acids (Pd Catalyst) Suzuki_Reagent->Suzuki_Product Oxidation Oxidation (Dess-Martin) Oxidation->Ketone

Figure 1: Divergent synthesis strategy using the core scaffold.[1][2][3][4] The Cl-handle allows library expansion via cross-coupling, while the OH-group allows physicochemical tuning.[1][2][3][4]

Quality Control & Characterization

To ensure scientific integrity, the following analytical criteria must be met before using this intermediate in downstream biological assays.

MethodAcceptance CriteriaDiagnostic Signals
¹H NMR (DMSO-d₆) >95% PurityPyridine: Doublet ~8.5 ppm (H6), Singlet ~7.6 ppm (H3), dd ~7.4 ppm (H5).[1][2][3][4] Piperidine: Multiplets 1.4–4.5 ppm (splitting due to amide rotamers).[2][3][4]
LC-MS (ESI+) Single Peakm/z: 241.1 [M+H]⁺ (³⁵Cl isotope), 243.1 (³⁷Cl isotope) in 3:1 ratio.[2][3]
Chiral HPLC >98% ee (if chiral)Required only if using enantiopure starting amine.[3][4]

References

  • PubChem. Compound Summary: 2-Chloropyridine-4-carboxylic acid (CAS 6313-54-8).[1][2][3][4][5] National Library of Medicine.[2][3][4] [Link][2][3]

  • National Institutes of Health (NIH). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands.[2][3][4] PMC.[2][3][4] [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.[2][3][4][7][8] [Link][2][3]

Sources

Therapeutic potential of 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential & Synthetic Utility of 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol in Drug Discovery Content Type: Technical Whitepaper / Strategic Scaffold Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Architecture of a Privileged Scaffold

In modern medicinal chemistry, This compound (hereafter referred to as CPCP-3-ol ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike a final drug product, CPCP-3-ol serves as a high-value bifunctional intermediate . Its therapeutic potential lies in its ability to serve as a core module that addresses two common failures in drug discovery: solubility (via the hydroxyl group) and synthetic divergency (via the reactive chloropyridine handle).

This guide analyzes the compound’s utility in three primary therapeutic areas: Kinase Inhibition (Oncology) , Cytokine Modulation (Inflammation) , and Neurological Receptor Targeting .

Chemical Architecture & Pharmacophore Analysis

The structural distinctiveness of CPCP-3-ol allows it to function as a multi-vector platform. We must analyze its three critical domains to understand its utility.

Table 1: Structural-Functional Analysis
DomainChemical FeatureMedicinal Chemistry Function
Domain A: The Warhead Handle 2-Chloro-pyridine Reactivity: The chlorine atom at the 2-position is activated by the electron-deficient pyridine ring, making it highly susceptible to

(Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).Role: Attachment point for "hinge-binding" motifs in kinases.[1]
Domain B: The Linker Amide Bond Rigidity: Restricts conformational freedom, orienting the pyridine and piperidine rings.Interaction: Acts as a hydrogen bond acceptor/donor pair, often critical for backbone interactions in protein binding pockets.
Domain C: The Solubilizer 3-Hydroxypiperidine Physicochemical: The -OH group lowers cLogP (lipophilicity), improving aqueous solubility and metabolic stability.Stereochemistry: The chiral center at C3 allows for the exploration of stereoselective binding (R- vs S-enantiomers).

Therapeutic Applications & Mechanism of Action[2]

Research indicates that CPCP-3-ol and its immediate derivatives are active in the following biological pathways.

Oncology: Mutant EGFR Inhibition

Mechanism: Tyrosine Kinase Inhibition (TKI) CPCP-3-ol derivatives have been identified in patent literature (e.g., WO2021133809) as intermediates for EGFR T790M inhibitors . The chloropyridine moiety is typically substituted with an aniline or heterocycle to bind the ATP-binding site (hinge region), while the 3-hydroxypiperidine extends into the solvent-exposed region, improving the drug's pharmacokinetic (PK) profile.

  • Critical Insight: The 3-OH group often prevents the "grease ball" effect common in kinase inhibitors, reducing non-specific binding and improving oral bioavailability.

Inflammation: p38 MAP Kinase Inhibition

Mechanism: Cytokine Suppression Early studies (e.g., WO 00/18738) highlight the use of 2-chloropyridine-4-carbonyl derivatives in synthesizing inhibitors of p38 Mitogen-Activated Protein Kinase .

  • Pathway: Inhibition of p38 blocks the production of TNF-

    
     and IL-1
    
    
    
    .
  • Role of Scaffold: The pyridine nitrogen often interacts with the "gatekeeper" residue (e.g., Thr106), while the amide linker positions the piperidine ring to interact with the DFG-motif pocket.

Neurology: Sigma-1 Receptor Modulation

Mechanism: Chaperone Protein Modulation Structural analogs (3-chloropyridine variants) have shown affinity for the Sigma-1 receptor , a target for neurodegenerative diseases (Alzheimer's) and schizophrenia. The piperidine nitrogen (at physiological pH) mimics the positive charge required for the canonical Sigma-1 pharmacophore.

Experimental Protocols

Synthesis of this compound

Note: This protocol prioritizes yield and purity suitable for library synthesis.

Reagents:

  • 2-Chloropyridine-4-carboxylic acid (1.0 eq)

  • 3-Hydroxypiperidine (1.1 eq) [Use (R)- or (S)- isomer if stereochemistry is required]

  • HATU (1.2 eq) or EDC.HCl/HOBt

  • DIPEA (3.0 eq)

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2-Chloropyridine-4-carboxylic acid and anhydrous DMF (0.2 M concentration). Add DIPEA and stir at 0°C under

    
    .
    
  • Coupling: Add HATU in one portion. Stir for 15 minutes to form the activated ester (color change often observed).

  • Addition: Add 3-Hydroxypiperidine (dissolved in minimal DMF) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: ~240.6 Da).

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry organic layer over 
    
    
    
    .
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (0%

      
       10% gradient). The product is polar due to the -OH group.
      
Divergent Library Synthesis ( Displacement)

Objective: Functionalizing the 2-Cl position with an amine (R-NH2).

  • Dissolve CPCP-3-ol (1.0 eq) in DMSO or NMP.

  • Add the desired amine (R-

    
    , 2.0 eq) and 
    
    
    
    (3.0 eq).
  • Heat to 100–120°C for 12 hours (microwave irradiation can reduce this to 30 mins at 140°C).

  • Cool and filter. Purify via preparative HPLC.

Visualization of Signaling & Synthesis

The following diagram illustrates the Divergent Synthesis Strategy , showing how CPCP-3-ol acts as a central node to access different therapeutic classes.

G start Precursors: 2-Cl-Pyridine-4-COOH + 3-Hydroxypiperidine core SCAFFOLD (CPCP-3-ol): 1-(2-Chloropyridine-4- carbonyl)piperidin-3-ol start->core Amide Coupling (HATU/DMF) path1 Path A: Suzuki Coupling (Ar-B(OH)2 + Pd cat) core->path1 path2 Path B: SnAr Displacement (R-NH2 + Heat) core->path2 drug1 Biaryl Product: p38 Kinase Inhibitor (Anti-Inflammatory) path1->drug1 drug2 Amino-Pyridine: EGFR Inhibitor (Oncology) path2->drug2 drug3 Sigma-1 Modulator (Neurology) path2->drug3

Figure 1: Divergent synthesis workflow utilizing CPCP-3-ol as a central linchpin to access kinase and receptor modulators.

Technical Validation & Quality Control

To ensure the integrity of this scaffold in drug development, the following QC parameters must be met:

  • Chiral Purity (Enantiomeric Excess): If using chiral 3-hydroxypiperidine, verify ee% > 98% using Chiral HPLC (e.g., Chiralpak AD-H column). Racemization can occur under harsh coupling conditions.

  • Regioselectivity Check: Ensure the amide coupling occurred at the piperidine nitrogen and not the hydroxyl oxygen (O-acylation). This is confirmed by 1H-NMR :

    • N-acylation: Shift of piperidine

      
      -protons.
      
    • O-acylation: Significant downfield shift of the H3 proton (on the carbon bearing the -OH).

  • Residual Chlorine: For biological assays, ensure no unreacted starting material (acid chloride or acid) remains, as these are cytotoxic.

References

  • World Intellectual Property Organization. (2021). Inhibitors of Mutant Forms of EGFR.[2] Patent WO2021133809A1. Retrieved from .

  • AstraZeneca UK Ltd. (2000). Amide Derivatives and Their Use as Cytokine Inhibitors.[3] Patent WO00/18738.[3] Retrieved from .

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from .

  • Tsuno, N., et al. (2017).[4] Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists.[4] Bioorganic & Medicinal Chemistry.[5][2][4] Retrieved from .

Sources

Methodological & Application

Nucleophilic substitution reactions using 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions Using 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of this compound as a versatile scaffold in medicinal chemistry, focusing on nucleophilic aromatic substitution (SNAr) reactions. We delve into the underlying mechanistic principles governing the reactivity of the 2-chloropyridine core, offering detailed, field-proven protocols for its functionalization with a range of pharmaceutically relevant nucleophiles, including amines, phenols, and thiols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block for the synthesis of novel molecular entities.

Introduction: A Privileged Scaffold in Drug Discovery

The 1-(pyridine-4-carbonyl)piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in numerous clinically relevant agents. The specific building block, this compound, offers a unique combination of structural features: a rigid piperidine core, a hydroxyl group for further derivatization or hydrogen bonding, and, most critically, an electrophilic 2-chloropyridine ring primed for functionalization.[1][2] This strategic placement of a chlorine atom allows for the facile introduction of diverse chemical functionalities via nucleophilic aromatic substitution (SNAr), making it an invaluable intermediate for constructing libraries of potential therapeutic agents.[3][4]

This guide will explore the chemical principles and practical execution of SNAr reactions on this scaffold, providing a robust framework for its application in discovery programs.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The reactivity of the 2-chloropyridine ring towards nucleophiles is a direct consequence of the electronic properties of the pyridine heterocycle. The electronegative nitrogen atom exerts a powerful electron-withdrawing effect, reducing the electron density of the aromatic system, particularly at the C2 ("ortho") and C4 ("para") positions.[5][6][7] This inherent electron deficiency makes these positions susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9]

  • Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted pyridine product.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[5][10] The stability of this intermediate is paramount. For attacks at the C2 and C4 positions, a key resonance structure can be drawn where the negative charge is favorably located on the electronegative nitrogen atom, significantly stabilizing the complex and lowering the activation energy for the reaction.[5][10] This explains the strong regioselectivity for substitution at these positions over the C3 position.

Caption: General mechanism for SNAr on the 2-chloropyridine scaffold.

Application Protocols for SNAr Reactions

The following protocols provide detailed, step-by-step methodologies for reacting this compound with common classes of nucleophiles.

General Experimental Workflow

A standardized workflow ensures reproducibility and successful outcomes. Key steps from reaction setup to final product characterization are outlined below.

Caption: Standard laboratory workflow for SNAr synthesis and analysis.

Protocol 1: Amination with Primary and Secondary Amines

The introduction of amine functionalities is a cornerstone of medicinal chemistry for modulating solubility, basicity, and target engagement. Uncatalyzed SNAr reactions with amines often require elevated temperatures to overcome the activation barrier.[11]

  • Rationale for Experimental Choices:

    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are used as high-boiling polar aprotic solvents. Their polarity helps to stabilize the charged Meisenheimer intermediate, accelerating the reaction.

    • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) is used as a mild, non-nucleophilic base. Its primary role is to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. For primary amines, it can also facilitate deprotonation to increase nucleophilicity.

    • Temperature: Heating to 80-120 °C is typically necessary to achieve a reasonable reaction rate, especially for less reactive or sterically hindered amines.

  • Detailed Step-by-Step Methodology:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

    • Add the desired amine nucleophile (1.2-1.5 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 8-24 hours).

    • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Etherification with Phenols and Alcohols (O-Arylation/Alkylation)

Phenolic and alcoholic nucleophiles allow for the synthesis of aryl and alkyl ethers, respectively. These reactions often require a stronger base to deprotonate the hydroxyl group, generating a more potent alkoxide or phenoxide nucleophile.

  • Rationale for Experimental Choices:

    • Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are strong bases capable of quantitatively deprotonating the alcohol or phenol, dramatically increasing its nucleophilicity. The reaction should be performed in two stages: deprotonation first, followed by addition of the electrophile.

    • Temperature: While phenoxides are generally reactive, reactions with less nucleophilic alcohols may require heating. Room temperature is often a good starting point for the substitution step.

  • Detailed Step-by-Step Methodology:

    • To a dry flask under an inert atmosphere, add the phenol or alcohol (1.2 eq) and anhydrous DMF or Tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the nucleophile.

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the electrophile dropwise to the flask containing the nucleophile at room temperature.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. These reactions are often faster than aminations (2-12 hours).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Proceed with aqueous work-up, extraction, purification, and characterization as described in Protocol 3.2.

Protocol 3: Thioether Synthesis with Thiols (S-Arylation)

Thiol nucleophiles are generally very potent, often reacting under milder conditions than their oxygen or nitrogen counterparts.[12]

  • Rationale for Experimental Choices:

    • Nucleophilicity: Thiols are excellent nucleophiles, and their corresponding thiolates are even more reactive.

    • Base: A mild base like potassium carbonate is often sufficient to deprotonate the thiol in situ, facilitating the reaction without the need for pre-formation with strong bases.

    • Temperature: Many SNAr reactions with thiols can proceed efficiently at room temperature or with gentle heating (e.g., 50-60 °C).

  • Detailed Step-by-Step Methodology:

    • Combine this compound (1.0 eq), the desired thiol (1.1 eq), and potassium carbonate (2.0 eq) in a round-bottom flask.

    • Add anhydrous DMF or acetonitrile as the solvent (approx. 0.2 M).

    • Stir the reaction mixture at room temperature or heat to 50 °C.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-6 hours.

    • Proceed with aqueous work-up, extraction, purification, and characterization as described in Protocol 3.2.

Summary of Reaction Conditions

The following tables provide a comparative overview of typical reaction parameters for the SNAr functionalization of the title compound. Yields are representative and will vary based on the specific nucleophile used.

Table 1: Representative Conditions for Amination Reactions

Entry Amine Nucleophile Base (eq) Solvent Temp (°C) Time (h) Typical Yield (%)
1 Morpholine K₂CO₃ (2.0) DMF 100 12 85-95
2 Benzylamine K₂CO₃ (2.0) DMSO 110 16 75-85
3 Aniline K₂CO₃ (2.0) NMP 120 24 60-75

| 4 | Piperidine | DIPEA (2.5) | DMF | 90 | 10 | 80-90 |

Table 2: Representative Conditions for O- and S-Nucleophile Reactions

Entry Nucleophile Base (eq) Solvent Temp (°C) Time (h) Typical Yield (%)
1 Phenol NaH (1.3) DMF 25-50 6 80-90
2 4-Methoxybenzyl alcohol KOtBu (1.2) THF 60 12 65-75
3 Thiophenol K₂CO₃ (2.0) Acetonitrile 25 2 90-98

| 4 | Ethanethiol | K₂CO₃ (2.0) | DMF | 25 | 3 | 85-95 |

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Explain mechanisms and orientation of nucleophilic substitution in pyridine. (2025). Filo. [Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett. [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't? (2025). Filo. [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. [Link]

  • Key Applications of 2-Chloropyridine N-oxide HCl in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

  • Understanding 2-Chloropyridine: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]

  • Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. PubMed. [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Wiley Online Library. [Link]

  • 2-Chloropyridine. National Toxicology Program. [Link]

  • Amination of 2-halopyridines. [a] ResearchGate. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]

Sources

Application Notes and Protocols: Solvent Selection for 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in Assay Performance

In the realm of drug discovery and development, the accurate and reproducible characterization of novel chemical entities is paramount. The choice of solvent, a seemingly routine decision, can have profound implications for the outcomes of a wide array of assays, from biophysical measurements to cell-based screens. An inappropriate solvent can lead to a cascade of issues, including poor solubility, compound precipitation, altered biological activity, and interference with analytical detection methods. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the promising heterocyclic compound, 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol.

Heterocyclic compounds, which form the backbone of a significant portion of pharmaceuticals, often present unique solubility challenges due to their complex structures and varied functional groups.[1] This guide will delve into the predicted physicochemical properties of this compound, outline a systematic approach to solvent screening, and provide detailed protocols for preparing solutions for common analytical and biological assays. By understanding the interplay between the compound's structure and the solvent's properties, researchers can ensure data integrity and accelerate their research endeavors.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation of judicious solvent selection. While extensive experimental data for this compound is not widely published, we can infer a likely profile based on its constituent parts: a 2-chloropyridine ring, a carbonyl linker, and a piperidin-3-ol moiety.

Key Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Solvent Selection
Molecular Weight ~256.7 g/mol Moderate molecular weight, generally amenable to dissolution in a range of solvents.
logP (Octanol-Water Partition Coefficient) 1.0 - 2.5Indicates a moderate lipophilicity, suggesting solubility in both polar and some non-polar organic solvents.[2][3] A positive logP value points to a preference for the lipid phase over the aqueous phase.[4]
pKa (Acid Dissociation Constant) Basic pKa (piperidine nitrogen): ~8.0-9.0Acidic pKa (hydroxyl group): >14Weakly basic pKa (pyridine nitrogen): ~1.0-2.0The piperidine nitrogen is the most basic site and will be protonated at physiological pH. This suggests that solubility may be enhanced in acidic aqueous solutions. The low basicity of the pyridine nitrogen is a known characteristic of chloropyridines.[5]
Polar Surface Area (PSA) ~60-80 ŲThe presence of carbonyl, hydroxyl, and nitrogen functionalities contributes to a significant polar surface area, indicating the importance of hydrogen bonding in the dissolution process. This suggests that polar, protic solvents will be effective.
Hydrogen Bond Donors/Acceptors Donors: 1 (hydroxyl)Acceptors: 4 (pyridine N, carbonyl O, hydroxyl O, piperidine N)The capacity for hydrogen bonding is a key determinant of solubility in polar solvents.

Structural Considerations and their Influence on Solubility:

  • 2-Chloropyridine Moiety: The electron-withdrawing nature of the chlorine atom reduces the basicity of the pyridine nitrogen.[5] The aromatic ring contributes to the molecule's lipophilicity.

  • Carbonyl Group: This polar group can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

  • Piperidin-3-ol Ring: The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly increasing polarity and the potential for aqueous solubility. The piperidine nitrogen is a basic center, allowing for salt formation to improve solubility in acidic media.

Systematic Solvent Screening Protocol

A systematic and empirical approach is the most reliable way to determine the optimal solvent for a new compound.[6] This protocol outlines a tiered screening process, starting with common laboratory solvents and progressing to more specialized systems if required.

Workflow for Solvent Selection

Solvent_Selection_Workflow Solvent Selection Workflow for this compound cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Assay-Specific Compatibility A Weigh ~1 mg of Compound B Add 100 µL of Test Solvent A->B C Vortex & Visually Inspect for Dissolution B->C D If Dissolved, Proceed to Next Solvent C->D Soluble E If Not Dissolved, Gentle Heating/Sonication C->E Insoluble G Prepare Saturated Solution D->G F Re-inspect for Dissolution E->F F->G If Soluble H Equilibrate (e.g., 24h at RT) G->H I Filter/Centrifuge to Remove Undissolved Solid H->I J Quantify Concentration (e.g., HPLC-UV) I->J K Test Solvent in Target Assay (e.g., NMR, HPLC, Cell-based) J->K L Evaluate for Interference or Toxicity K->L M Select Optimal Solvent L->M

Caption: A three-phase workflow for systematic solvent selection.

Experimental Protocol for Solubility Screening

Materials:

  • This compound

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator bath

  • Heating block

  • Pipettes

  • Analytical balance

  • Test Solvents (High Purity/HPLC Grade):

    • Water (Type I)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

Procedure:

  • Initial Qualitative Screening: a. Accurately weigh approximately 1 mg of this compound into a pre-weighed 1.5 mL microcentrifuge tube. b. Add 100 µL of the first test solvent to achieve an initial concentration of 10 mg/mL. c. Vortex the tube vigorously for 1-2 minutes. d. Visually inspect the solution against a dark background for any undissolved particles. e. If the compound is fully dissolved, record it as "soluble at ≥ 10 mg/mL" and proceed to the next solvent. f. If the compound is not fully dissolved, gently heat the sample to 30-40°C for 5-10 minutes or sonicate for 5-10 minutes. g. Re-inspect for dissolution. If dissolved, note the conditions required. If not, the compound is considered to have low solubility in that solvent at 10 mg/mL.

  • Quantitative Solubility Determination (for promising solvents): a. To a vial containing a known excess of the compound (e.g., 5-10 mg), add a precise volume of the chosen solvent (e.g., 1 mL). b. Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. d. Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis. e. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Expected Solubility Profile (Qualitative):

SolventPolarity IndexPredicted SolubilityRationale
Water 10.2Low to ModerateThe presence of polar functional groups (hydroxyl, carbonyl, nitrogens) suggests some aqueous solubility, but the heterocyclic and chlorophenyl rings may limit it. Solubility is expected to increase at acidic pH due to protonation of the piperidine nitrogen.
PBS (pH 7.4) ~10.2Low to ModerateSimilar to water, but the buffered pH will maintain the piperidine nitrogen in a partially protonated state.
DMSO 7.2HighA highly polar aprotic solvent, excellent at dissolving a wide range of organic molecules, including those with hydrogen bonding capabilities.[7]
Ethanol 5.2HighA polar protic solvent that can engage in hydrogen bonding with the compound.
Methanol 6.6HighSimilar to ethanol, a polar protic solvent that is effective at dissolving polar compounds.
Acetonitrile 5.8ModerateA polar aprotic solvent, may be less effective than alcohols due to weaker hydrogen bonding interactions.
DCM 3.1Moderate to LowA less polar solvent, may dissolve the compound due to the lipophilic regions of the molecule.
THF 4.0ModerateA moderately polar aprotic solvent.

Application-Specific Protocols

The final solvent choice must be compatible with the intended downstream application.

Preparation of Stock Solutions for Biological Assays

DMSO is the most common solvent for preparing high-concentration stock solutions for biological screening due to its broad solubilizing power and miscibility with aqueous media.[7][8]

Protocol for a 10 mM DMSO Stock Solution:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight ≈ 256.7 g/mol ).

    • Example: For 1 mL of 10 mM stock, weigh out 2.567 mg of the compound.

  • Add the weighed compound to a sterile, appropriate-sized vial.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Vortex and/or sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9]

Important Considerations for Cell-Based Assays:

  • The final concentration of DMSO in the assay medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]

  • When diluting the DMSO stock into aqueous buffer or cell culture medium, add the stock solution to the aqueous phase with vigorous mixing to prevent precipitation.[10]

Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of deuterated solvent is critical for NMR analysis. The solvent must dissolve the analyte without its own signals obscuring important regions of the spectrum.[11]

Recommended Solvents and Protocol:

  • Deuterated Chloroform (CDCl₃): A good first choice for compounds with moderate polarity.[12]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for highly polar compounds or those that are sparingly soluble in CDCl₃.[12]

  • Deuterated Methanol (CD₃OD): Useful for polar compounds, but be aware that the hydroxyl proton of the analyte will exchange with the deuterium of the solvent, and this signal will not be observed.

Protocol:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure complete dissolution. If necessary, gentle warming or sonication can be used.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[13]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[11]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Sample Preparation for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, the sample should be dissolved in a solvent that is miscible with the mobile phase and ideally has a similar or weaker elution strength than the initial mobile phase conditions to ensure good peak shape.[14]

Recommended Solvents and Protocol:

  • Acetonitrile/Water or Methanol/Water Mixtures: These are common diluents for reversed-phase HPLC and are likely to be good solvents for this compound. The organic content can be adjusted to ensure complete dissolution.

Protocol for Reversed-Phase HPLC:

  • Prepare a stock solution of the compound in a strong organic solvent like acetonitrile or methanol (e.g., 1 mg/mL).

  • Dilute the stock solution to the desired working concentration using a solvent that matches the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).[15]

  • Ensure the final sample is completely dissolved and free of particulates.

  • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to protect the HPLC column from blockages.[16]

Troubleshooting and Advanced Considerations

  • Compound Precipitation: If the compound precipitates upon dilution into an aqueous buffer, consider preparing a more concentrated stock solution in DMSO and performing a serial dilution. Alternatively, the use of co-solvents such as PEG400 or cyclodextrins may be explored for in vivo formulations.[9]

  • pH Adjustment: For aqueous solutions, adjusting the pH to be 1-2 units below the pKa of the piperidine nitrogen (i.e., pH 6-7) should significantly enhance solubility by promoting the formation of the protonated, more polar form of the molecule.

  • Stability: The stability of the compound in the chosen solvent should be assessed, particularly if solutions are to be stored for extended periods. Degradation can be monitored by techniques such as HPLC.

Conclusion

The selection of an appropriate solvent is a foundational step in the successful execution of any assay involving this compound. Based on its predicted physicochemical properties, this compound is expected to exhibit good solubility in polar organic solvents such as DMSO, ethanol, and methanol. For biological assays, DMSO is recommended for the preparation of high-concentration stock solutions, with careful attention paid to the final solvent concentration in the assay medium. For analytical techniques like NMR and HPLC, deuterated solvents such as CDCl₃ and DMSO-d₆, and mobile phase-compatible mixtures, respectively, are appropriate choices. The protocols provided in this application note offer a systematic framework for determining the optimal solvent, ensuring the generation of reliable and reproducible data in your research and development efforts.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(11), 513-520. [Link]

  • Scribd. (n.d.). Solvent Miscibility Chart. [Link]

  • Unknown. (n.d.). Solvent Miscibility Table.
  • Phenomenex. (n.d.). Solvent Miscibility Table. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Vasanthakumar, P., & Sangeetha, S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 1-25. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • MDPI. (2022). Structural and Functional Aspects of DHPM-Thiones and Their Derivatives: A Critical Review of Pharmaceutical Potential. [Link]

  • Hans J. Reich. (n.d.). Preparing the Sample. [Link]

  • White, R. C., & Arney, B. E. (2011). NMR Studies of Closely Related Heterocyclic Molecules: An Introduction to the Preparation and NMR Spectroscopy of Similar Molecules in the Advanced Laboratory. The Chemical Educator, 16, 220-221. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • Unknown. (n.d.). PROCEDURE FOR MAKING FREEZE SOLUTION.
  • ResearchGate. (n.d.). Biological evaluation and calculated logP data for compounds 1-15 and cocaine. [Link]

  • Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8), 44-51. [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. [Link]

  • PubChem. (n.d.). 2-Chloropyridine. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Edinburgh Research Explorer. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. [Link]

  • Tetko, I. V., et al. (2014). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Journal of chemical information and modeling, 54(11), 3137-3144. [Link]

  • Lin, M. H., et al. (2018). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of medicinal chemistry, 61(21), 9569-9580. [Link]

  • Kaggle. (n.d.). LogP of Chemical Structures. [Link]

  • Sci-Hub. (n.d.). Electrochemical dissolution of iron in acidic sulfate solutions. [Link]

  • EPA. (n.d.). 2-Chloropyridine-4-carbonyl azide Env. Fate/Transport. [Link]

  • PubChem. (n.d.). 4-Chloropyridine. [Link]

  • YouTube. (2018, May 24). Disconnection approach for unsaturated heterocyclic compounds. [Link]

Sources

Troubleshooting & Optimization

Purification methods for removing unreacted piperidin-3-ol from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling crude reaction mixtures containing unreacted piperidin-3-ol. As a polar, basic, and highly water-soluble starting material, piperidin-3-ol can present unique purification challenges. This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, field-tested solutions to common separation issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific compound.

Understanding the Challenge: Physicochemical Properties of Piperidin-3-ol

The first step in any successful purification is to understand the properties of the compound you are trying to remove. Piperidin-3-ol's characteristics dictate its behavior in various separation techniques.

PropertyValueImplication for Purification
Molecular Weight 101.15 g/mol [1]Small size allows it to be carried through with various solvents.
pKa (Conjugate Acid) ~11.2 (Estimated based on piperidine)The secondary amine is basic and can be readily protonated. This is the key to acid-base extraction.
logP -0.2 to -0.4[2][3]Highly polar and hydrophilic, prefers aqueous phases over nonpolar organic solvents.
Physical Form Colorless to yellow liquid, semi-solid, or solid[4]Can be a low-melting solid; its physical state depends on purity and temperature.
Solubility Miscible with water; soluble in ethanol, ether, acetone[]High water solubility is a major advantage for aqueous extractions but a challenge for normal-phase chromatography.
Boiling Point ~192°C (Predicted)[6]High boiling point makes it difficult to remove by simple evaporation unless the desired product is significantly less volatile.
Decision Workflow for Purification Strategy

Before proceeding to specific troubleshooting, this workflow can help you select the most appropriate primary purification strategy based on your experimental parameters.

Purification_Workflow start Crude Mixture (Product + Piperidin-3-ol) scale Reaction Scale? start->scale product_properties Product Properties? scale->product_properties Large (>5g) scale->product_properties Small (<5g) product_stability Product Stable to Acid? product_properties->product_stability Neutral or Acidic Product product_polarity Product Polarity vs. Piperidin-3-ol? product_properties->product_polarity Product is nonpolar chromatography Column Chromatography (Deactivated Silica or Alumina) product_properties->chromatography Basic Product (Similar pKa) extraction Acid-Base Extraction product_stability->extraction Yes product_stability->chromatography No product_polarity->chromatography Less Polar crystallization Direct Crystallization (with acidic solvent/additive?) product_polarity->crystallization Much Less Polar & Crystalline distillation High-Vacuum Distillation product_polarity->distillation Product is High-Boiling Oil post_extraction_polish Polish with Chromatography or Crystallization extraction->post_extraction_polish

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted piperidin-3-ol?

The three most effective and widely used methods are:

  • Acid-Base Extraction: This is often the first and best choice. It leverages the basicity of the piperidin-3-ol amine to convert it into a water-soluble salt using an aqueous acid wash, thereby separating it from neutral or acidic products that remain in the organic layer.[7][8]

  • Flash Column Chromatography: When extraction is not feasible (e.g., for basic products), chromatography is used. Special considerations, such as deactivating the silica gel with a base, are necessary to achieve good separation.[9][10]

  • Crystallization: If your desired product is a solid, inducing crystallization can leave the highly soluble piperidin-3-ol impurity behind in the mother liquor. This can sometimes be challenging if the impurity inhibits crystal growth.[11]

Q2: My product is also a basic amine. How can I separate it from piperidin-3-ol?

This is a classic challenge. If an acid-base extraction is not selective enough, your primary tool will be flash column chromatography . Success hinges on exploiting subtle differences in polarity and structure. You may need to screen various solvent systems and consider different stationary phases. For example, if both amines are streaking on silica, switching to neutral or basic alumina might provide better separation. In some cases, protecting the product amine with a temporary group (like Boc) can drastically alter its polarity, allowing for easy separation, followed by a deprotection step.[12]

Q3: Is distillation a viable option to remove piperidin-3-ol?

Distillation is only viable under specific circumstances. Piperidin-3-ol has a relatively high boiling point (~192°C). Therefore, it can only be removed from a significantly higher-boiling or non-volatile product, and this will almost certainly require high-vacuum distillation.[13] It is not practical for removing piperidin-3-ol from products with similar or lower boiling points. Furthermore, piperidine compounds can form azeotropes with water, which can complicate distillations if water is present.[14]

Troubleshooting Guide

Issue 1: Poor separation and significant streaking during silica gel chromatography.

Q: I'm running a flash column to separate my non-polar product from piperidin-3-ol, but the piperidin-3-ol is streaking from the baseline all the way to the solvent front. What's happening and how do I fix it?

A: This is a hallmark problem when purifying basic amines on standard silica gel.[10] The issue is an acid-base interaction between the basic nitrogen of piperidin-3-ol and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, often irreversible binding leads to significant tailing and poor separation.[9][15]

Solution:

The key is to neutralize the acidic sites on the silica gel.

  • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing a small amount of a volatile base. A common choice is 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in the mobile phase.[10][15] This base will occupy the acidic sites, allowing your basic compound to elute cleanly.

  • Modify the Mobile Phase: For very polar compounds, a mobile phase of dichloromethane (DCM) with a gradient of methanol (MeOH) containing 1% ammonium hydroxide can be highly effective.[9]

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • Reversed-Phase (C18) Silica: If your product is sufficiently non-polar, reversed-phase chromatography (using solvents like acetonitrile/water or methanol/water) can be very effective, as the highly polar piperidin-3-ol will elute very quickly with the solvent front.

Issue 2: Inefficient removal of piperidin-3-ol using acid-base extraction.

Q: I performed an acid wash on my ethyl acetate solution using 1M HCl, but my NMR still shows a significant amount of piperidin-3-ol. Why didn't it work?

A: This usually points to one of three issues: insufficient acid, poor partitioning, or reaching an equilibrium.

Solution:

  • Ensure Stoichiometric Excess of Acid: You must use enough acid to protonate all the piperidin-3-ol. For every 1 mole of piperidin-3-ol, you need at least 1 mole of HCl. It is good practice to use a 1.5 to 2-fold molar excess to drive the equilibrium.

  • Perform Multiple Extractions: A single extraction is rarely 100% efficient. It is far more effective to perform three separate extractions with smaller volumes of aqueous acid than one extraction with a large volume.

  • Check the pH of the Aqueous Layer: After shaking the separatory funnel and allowing the layers to separate, test the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If it is not, you have not added enough acid.

  • Back-Wash the Organic Layer: After the acid extractions, wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water and any remaining water-soluble salts.[7]

Issue 3: My product won't crystallize from the crude mixture.

Q: My product is a solid, but I can't get it to crystallize. I suspect the residual piperidin-3-ol is the problem. What should I do?

A: You are likely correct. Impurities, especially sticky or highly soluble ones like piperidin-3-ol, can act as "crystallization inhibitors."[11] The goal is to first reduce the amount of the impurity before attempting to crystallize.

Solution:

  • Perform a Pre-Purification Step: Do not attempt to crystallize from the raw crude mixture. First, perform a simple and rapid acid-base extraction as described above. This will remove the bulk of the piperidin-3-ol. After drying the organic layer, concentrate it to a smaller volume. This "cleaned-up" crude is a much better starting point for crystallization.

  • Solvent Selection: Choose a solvent system where your product has poor solubility at low temperatures but good solubility at high temperatures, while piperidin-3-ol remains soluble at all temperatures. Alcohols like isopropanol or ethanol, or solvent/anti-solvent systems like ethyl acetate/hexanes, are common starting points.[16]

  • Consider an Acidic Additive: If your product is not acid-sensitive, adding a small amount of an acid (like acetic acid) to the crystallization solvent can protonate the residual piperidin-3-ol, making it even more soluble in polar solvents and less likely to co-crystallize with your product.

Detailed Experimental Protocols
Protocol 1: Robust Acid-Base Extraction for Piperidin-3-ol Removal

This protocol is designed for separating piperidin-3-ol from a neutral or acidic organic product.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Acid Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to fully separate.

  • Layer Separation: Drain the lower aqueous layer. Crucially, test the pH of this aqueous layer to ensure it is strongly acidic (pH 1-2).

  • Repeat Extraction: Repeat steps 2-4 two more times with fresh portions of 1M HCl. Combining the aqueous layers is optional but recommended if you need to account for all material.

  • Neutralizing Wash (Optional): If your product is sensitive to residual acid, perform a wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until bubbling ceases.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This removes the majority of dissolved water from the organic phase.[7]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield your product, now free of piperidin-3-ol.

Protocol 2: Flash Chromatography on Triethylamine-Deactivated Silica Gel

This protocol is for separating a product from piperidin-3-ol when extraction is not suitable.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) that provides a good separation between your product and piperidin-3-ol. Add 1-2% triethylamine (TEA) to the TLC mobile phase to simulate column conditions. Your target product should have an Rf of ~0.3.

  • Column Packing: Dry pack a column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial, least polar eluting solvent, but with the addition of 2% TEA. Flush the column with 2-3 column volumes of this deactivating solvent to neutralize the silica.[15]

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (containing 1% TEA) to remove excess base and equilibrate the column.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the elution solvent or DCM. Alternatively, adsorb the crude mixture onto a small amount of silica gel ("dry loading"), which often gives better resolution. Load the sample onto the top of the column.

  • Elution: Run the chromatography using your pre-determined solvent system (containing 1% TEA), either isocratically or with a polarity gradient. Collect fractions and analyze them by TLC to isolate your purified product.

By understanding the chemical principles and applying these robust troubleshooting strategies and protocols, you can confidently and efficiently remove unreacted piperidin-3-ol from your reaction mixtures, ensuring the high purity required for downstream applications.

References
  • PubChem. Piperidine-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxypiperidine. National Center for Biotechnology Information. [Link]

  • Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Noolvi, M. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Arulraj, S. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • LookChem. (R)-piperidin-3-ol. [Link]

  • Science Forums. Amine purification. [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]

  • MH Chem (YouTube). How to purify Amine? Demonstration and discussion. [Link]

  • Wikipedia. Piperidine. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Al-Hourani, B. et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]

  • Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Sciencemadness.org. Piperidine from the hydrolysis of piperine. [Link]

  • Al-Hourani, B. et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. [Link]

  • PubChem. 3-Piperidin-3-ylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Jones, W. H. (1950). A New Synthesis of Piperidine. Canadian Journal of Research. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Sridharan, V. et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Marvel, C. S. & Lazier, W. A. (1929). BENZOYL PIPERIDINE. Organic Syntheses. [Link]

  • ResearchGate. How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. [Link]

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Cuevas-Yañez, E. et al. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. [Link]

  • ResearchGate. What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant?. [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • Chem Survival (YouTube). Separation of three compounds using acid-base extraction. [Link]

Sources

Optimization of column chromatography for pyridine-piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Column Chromatography for Pyridine-Piperidine Derivatives

Section 1: The Diagnostic Hub (Triage)

User Status: My target compound is a pyridine or piperidine derivative. I am experiencing poor separation.

Q1: What is the specific symptom of your chromatographic failure?

  • Symptom A: "Shark Fin" Peaks (Tailing). The front of the peak is sharp, but the back drags out significantly.

    • Diagnosis:Silanol Interaction. Your basic nitrogen (pyridine/piperidine) is hydrogen-bonding with acidic silanol groups (Si-OH) on the silica surface.[1]

    • Action: Go to Section 3 (Mobile Phase Engineering) .

  • Symptom B: Broad, Symmetrical Peaks. The peak is wide but not tailing.

    • Diagnosis:Poor Solubility or Column Overload. The sample is precipitating on the column or the band is diffusing due to viscosity.

    • Action: Go to Section 4 (Sample Loading) .

  • Symptom C: Co-elution. The product overlaps with an impurity.[1]

    • Diagnosis:Insufficient Selectivity. The solvent system does not distinguish the polarity differences enough.

    • Action: Go to Section 2 (Stationary Phase Selection) .

Section 2: Stationary Phase Selection

Q2: Is standard Silica Gel (SiO₂) actually the right tool for this job?

For basic nitrogen heterocycles, standard silica is often the source of the problem due to its acidity (pH ~4-5).

Stationary PhaseSuitabilityTechnical Rationale
Standard Silica (Irregular) Low High density of acidic silanols causes severe tailing for basic amines. Requires aggressive mobile phase modification.
Neutral/Basic Alumina High Alumina (

) is amphoteric.[2] "Basic" alumina has a surface pH of ~9-10, preventing protonation of pyridines/piperidines. Zero tailing without additives.
Amine-Functionalized Silica High The surface is bonded with propyl-amine groups. This creates a "shield" over silanols and repels the basic analyte, sharpening the peak.
Reverse Phase (C18) Medium Excellent separation, but requires high pH buffers (pH > 9) to keep amines neutral (free base). Warning: Standard silica dissolves at pH > 8; requires Hybrid Silica.[1]

Recommendation: If you have access to Basic Alumina , switch to it immediately. It eliminates the need for toxic amine modifiers. If you must use Silica, proceed to Section 3.

Section 3: Mobile Phase Engineering (The "Anti-Tailing" Protocols)

Q3: I must use Silica. How do I stop the tailing?

You must introduce a "Sacrificial Base" to the mobile phase.[1] This base competes for the acidic silanol sites, effectively "capping" them so your product can pass freely.

Protocol A: The "TEA" System (For Hexane/Ethyl Acetate)

Best for: Lipophilic pyridines/piperidines.

  • Select Solvent: Determine the ratio of Hexane:EtOAc that gives an Rf of 0.3 on TLC.

  • The Modifier: Add 1% Triethylamine (TEA) to the entire mobile phase volume.

    • Example: 990 mL (Hex/EtOAc mix) + 10 mL TEA.

  • The Pre-Saturation Step (CRITICAL):

    • Do not just run the column.

    • Flush the packed column with 2 Column Volumes (CV) of the mobile phase containing TEA before loading the sample.

    • Why? The silica acts like a sponge for the amine. If you don't pre-saturate, the silica will absorb the TEA from the solvent front, and your product will still tail.

Protocol B: The "Ammoniated Methanol" System (For DCM/MeOH)

Best for: Polar, highly basic piperidines.

Dichloromethane (DCM) and Methanol (MeOH) are standard, but adding liquid ammonium hydroxide (


) directly causes phase separation (water immiscibility).
  • Preparation: Purchase or prepare 7N Ammonia in Methanol .

  • The Recipe: Instead of pure MeOH, use the ammoniated methanol solution as your polar solvent.

    • Gradient: 0%

      
       10% (7N 
      
      
      
      in MeOH) in DCM.
  • Advantage: Ammonia is more volatile than TEA and easier to remove post-column.

Section 4: Sample Preparation & Loading

Q4: My sample is an oily residue. How do I load it without ruining resolution?

Pyridine derivatives often exist as oils or sticky gums. Liquid loading with DCM often leads to "band broadening" because DCM is a strong solvent that carries the sample too fast down the column.

The "Dry Load" Protocol (The Gold Standard):

  • Dissolve: Dissolve crude material in a minimal amount of MeOH or DCM.

  • Adsorb: Add silica gel (ratio: 1g crude to 2g silica) or Celite (1g crude to 3g Celite).

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.

    • Troubleshoot: If it is sticky, add more silica/Celite and re-evaporate.

  • Load: Pour the powder on top of the packed column and add a layer of sand.

  • Elute: This ensures the sample starts as a razor-thin band, maximizing resolution.

Section 5: Visualizing the Workflow

Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct stationary and mobile phases based on analyte basicity and polarity.

G Start Start: Pyridine/Piperidine Derivative CheckTLC Run TLC (Standard Solvent) Start->CheckTLC Tailing Is there Tailing? CheckTLC->Tailing TailingYes Yes: Silanol Interaction Tailing->TailingYes Shark Fin Shape TailingNo No: Good Spot Shape Tailing->TailingNo Round Spot Modifier Add 1% TEA or NH3 to Solvent TailingYes->Modifier ReCheck Re-run TLC with Modifier Modifier->ReCheck StillTailing Still Tailing? ReCheck->StillTailing SwitchAlumina Switch to Basic Alumina StillTailing->SwitchAlumina Yes Proceed Proceed to Column (Remember Pre-saturation) StillTailing->Proceed No (Spot is round) TailingNo->Proceed

Section 6: FAQ & Advanced Troubleshooting

Q5: I used TEA, but now I see "Ghost Peaks" in my NMR. What happened? A: Triethylamine can form salts (Triethylammonium acetate/chloride) that co-elute with your product.

  • Fix: After the column, dissolve your product in EtOAc and wash with saturated Sodium Bicarbonate (

    
    ) or basic brine. This converts the TEA salt back to free base TEA, which stays in the organic layer, but is volatile enough to be removed by high-vacuum drying (unlike the salt).
    

Q6: Can I use Acetone instead of Methanol? A: Avoid Acetone with primary/secondary amines (piperidines). Acetone can react with secondary amines to form enamines or imines (Schiff bases) on the slightly acidic silica surface during the column run, destroying your product. Stick to EtOAc or MeOH.

Q7: My compound is very polar (remains on baseline in 10% MeOH/DCM). A: You have likely formed a salt (e.g., HCl salt from a previous step).

  • Fix: "Free-base" the crude before the column. Dissolve in water, adjust pH to >10, extract with DCM, dry, and then load the column. Salts generally do not move on silica gel.

References

  • Reich, H. J. (2017).[3] Common Solvents and Mobile Phases for Chromatography. University of Wisconsin-Madison. Link

  • Teledyne ISCO. (2022). Purification of Amines: Silica vs. Alumina. Teledyne ISCO Application Notes. Link

  • SiliCycle. (2020). SiliaFlash® User Guide: Solvent Selection and Modification. SiliCycle Inc. Link

  • Biotage. (2019). Strategies for Flash Chromatography of Basic Compounds. The Flash Purification Blog. Link

Sources

Troubleshooting low purity in bulk 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Scaling up the amide coupling between 2-chloropyridine-4-carboxylic acid and piperidin-3-ol presents a unique set of competing reactivity challenges. In a bulk setting (kg-scale), the "standard" discovery protocols (EDC/HOBt or HATU) often fail to deliver >98% purity due to three specific pitfalls:

  • Chemoselectivity: Competition between the secondary amine (desired) and the secondary alcohol (undesired ester formation).

  • Byproduct Removal: Difficulty removing urea byproducts (from carbodiimides) or phosphorous salts (from phosphonium reagents) without chromatography.

  • Moiety Sensitivity: The 2-chloropyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (

    
    ) under harsh basic conditions.[1]
    

This guide provides a root-cause analysis and actionable protocols to restore purity.

Part 1: Strategic Synthesis & Reagent Selection

Q: Why is my current EDC/HOBt process yielding <90% purity with "sticky" impurities?

A: You are likely dealing with urea contamination and O-acylation .[1] In bulk synthesis, the urea byproduct from EDC or DCC is notoriously difficult to remove completely via extraction. Furthermore, standard coupling conditions often lack the chemoselectivity required to distinguish between the piperidine nitrogen and the hydroxyl group, leading to ester impurities (O-acylated dimers).

Recommendation: Switch to Propylphosphonic Anhydride (T3P®) in Ethyl Acetate or DMF.[2]

Why T3P?

  • Chemoselectivity: T3P is highly selective for amine coupling over alcohol esterification due to the specific activation mechanism that favors nucleophilic attack by the more nucleophilic amine.

  • Workup Efficiency: The byproducts of T3P are water-soluble propylphosphonic acid salts, which are quantitatively removed during aqueous phase separation, eliminating the need for chromatography.

  • Epimerization Control: If you are using chiral (3R) or (3S)-piperidin-3-ol, T3P shows the lowest rate of racemization among bulk coupling agents.[1]

Visualizing the Reaction Pathway

ReactionPathway Start Start: 2-Cl-Pyridine-4-COOH + Piperidin-3-ol Activation Activation (T3P/Base) Start->Activation Add T3P, 0°C Path_N Path A (Major): N-Acylation (Amide) Activation->Path_N Kinetic Control (Fast) Path_O Path B (Minor): O-Acylation (Ester) Activation->Path_O Thermodynamic Control (Slow/High Temp) Workup Workup: Aqueous Wash Path_N->Workup Path_O->Workup Final Final Product: >98% Purity Workup->Final Removes T3P byproducts

Figure 1: Reaction pathway highlighting the kinetic advantage of N-acylation using T3P.

Part 2: Troubleshooting Specific Impurities

Q: I see a +139 Da mass shift or a "dimer" peak in LC-MS. What is it?

A: This is the O-acylated ester impurity .[1] It occurs when the hydroxyl group of the piperidin-3-ol reacts with a second molecule of the activated acid. This happens if:

  • Temperature is too high: O-acylation has a higher activation energy; keeping the reaction <25°C suppresses it.

  • Base excess is too high: Strong bases or large excesses deprotonate the alcohol, making it nucleophilic.

  • Addition order is wrong: Adding the coupling agent to the acid before adding the amine allows the activated species to accumulate, increasing the statistical probability of O-attack once the amino-alcohol is introduced.

Corrective Action:

  • Protocol Adjustment: Mix the Acid and the Amine first, then add the Base, and finally add T3P dropwise at 0–5°C. This ensures the activated species is immediately intercepted by the amine.

Q: My product is colored (yellow/brown) and I see des-chloro impurities.

A: You are triggering Nucleophilic Aromatic Substitution (


) .
The 2-chloropyridine ring is electron-deficient.[1] If you use a strong nucleophilic base (like DMAP) or heat the reaction >50°C, the chloride can be displaced by the piperidine or hydroxide ions.

Corrective Action:

  • Remove DMAP: DMAP is unnecessary for this coupling and increases risk.

  • Base Selection: Use N-Methylmorpholine (NMM) or DIPEA .[1] Avoid inorganic bases like NaOH/KOH during the coupling step.

  • Temperature Limit: Do not exceed 25°C.

Part 3: Optimized Experimental Protocol (T3P Method)

This protocol is designed for 100g scale but is linear-scalable to kg batches.

Reagents:

  • 2-Chloropyridine-4-carboxylic acid (1.0 equiv)[1]

  • Piperidin-3-ol (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (10 vol) or DCM (10 vol)

Step-by-Step Procedure:

  • Charge the reactor with 2-Chloropyridine-4-carboxylic acid and Ethyl Acetate (or DCM).[1]

  • Add Piperidin-3-ol. Stir to form a slurry.

  • Cool the mixture to 0–5°C .

  • Add the Base (TEA/DIPEA) slowly, maintaining temp <10°C. The mixture should become homogeneous.

  • Add T3P solution dropwise over 60 minutes. Critical: Exotherm control is vital to prevent O-acylation.[1]

  • Warm to 20–25°C and stir for 2–4 hours. Monitor by HPLC (Target: <0.5% unreacted acid).

  • Quench by adding water (5 vol). Stir for 15 minutes.

  • Phase Separation:

    • Separate organic layer.

    • Wash organic layer with 0.5M NaHCO₃ (removes unreacted acid).

    • Wash organic layer with 0.5M HCl (removes unreacted piperidine - Note: Product is an amide, but the pyridine ring is weakly basic; keep pH > 3 to avoid extracting product into aqueous phase).

    • Wash with Brine.

  • Concentrate organic layer to dryness.

Data Summary Table: Comparison of Coupling Agents

FeatureT3P (Recommended)EDC / HOBtAcid Chloride (SOCl₂)
Purity (Crude) 95–98% 85–90%80–88%
Major Impurity None (Trace Acid)Urea derivativesO-acyl / Dimer
Workup Aqueous WashFiltration/ColumnHydrolysis/Extraction
Racemization < 1%2–5%High Risk
Scalability Excellent (Liquid)Moderate (Solids)Good

Part 4: Purification & Final Polish[1]

Q: The crude is 95% pure, but I need >99% for Pharma grade. How do I purify without a column?

A: Use Recrystallization or Salt Formation .

Option A: Recrystallization The product contains a polar hydroxyl group and a lipophilic pyridine ring.

  • Solvent System: Ethyl Acetate / n-Heptane (1:3).[1]

  • Procedure: Dissolve crude in minimum hot EtOAc (50°C). Slowly add n-Heptane until cloudy.[1] Cool slowly to 0°C.

Option B: HCl Salt Formation (Purification by precipitation) If the free base is oily or difficult to crystallize:

  • Dissolve crude in Ethanol or IPA.

  • Add 1.05 equiv of HCl (in IPA or Dioxane).

  • The Hydrochloride salt usually precipitates as a high-purity solid, rejecting the non-basic O-acylated impurities in the mother liquor.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Purity CheckHPLC Check HPLC/LCMS Start->CheckHPLC Impurity1 Peak: +139 Da / Dimer CheckHPLC->Impurity1 High MW Impurity Impurity2 Peak: Urea Byproduct CheckHPLC->Impurity2 Neutral Impurity Impurity3 Peak: Unreacted Acid CheckHPLC->Impurity3 Acidic Impurity Sol1 Cause: O-Acylation Fix: Lower Temp, Slower T3P Addition Impurity1->Sol1 Sol2 Cause: EDC/DCC Use Fix: Switch to T3P or Acid Wash Impurity2->Sol2 Sol3 Cause: Hydrolysis Fix: Dry Solvents, Check Stoichiometry Impurity3->Sol3

Figure 2: Diagnostic logic for identifying and resolving common bulk impurities.

References

  • T3P Advantages in Bulk Synthesis

    • Propylphosphonic Anhydride (T3P®): A Green Coupling Reagent for Large-Scale Amide Bond Formation.[1][3]

    • Source: Organic Process Research & Development.
    • (Validation of T3P for scale-up).

  • Chemoselective Acylation of Amino Alcohols

    • Selective N-Acyl
    • Source: Journal of Organic Chemistry / Google P
    • (Methods for distinguishing -NH2 vs -OH reactivity).[1]

  • 2-Chloropyridine Chemistry

    • Reactivity of Halopyridines in Nucleophilic Substitution.
    • Source: N
    • (Chemical properties and stability data).

  • General Amide Coupling Troubleshooting

    • Amide Bond Form
    • Source: Chemical Reviews.
    • (Comprehensive review of coupling agents).

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy. While an abundance of data exists for many common scaffolds, specific derivatives like 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol often reside in a space of theoretical models until experimentally verified. As of the latest literature review, a public crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD).[1][2]

This guide, therefore, takes a proactive and instructional approach. It is designed not just to present data, but to empower researchers with the methodology to obtain and interpret high-quality X-ray crystallography data for this compound of interest. We will first detail a robust, field-proven protocol for determining its crystal structure. Subsequently, we will perform a comparative analysis, using the known crystal structure of the closely related analogue, 2-Chloropyridine-3-carboxamide , as a primary reference. This comparison will illuminate how the addition of the piperidin-3-ol moiety may influence crystal packing and intermolecular interactions, offering predictive insights for medicinal chemists.

Part 1: A Practical Workflow for Crystal Structure Determination

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying physical chemistry. Each step is critical for the success of the next.

Experimental Protocol: From Powder to Data

1. Material Purification: The absolute prerequisite for growing high-quality single crystals is the purity of the compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Step 1a: Synthesis and Initial Purification: Synthesize this compound using established synthetic routes. Following the reaction, purify the crude product using column chromatography on silica gel.

  • Step 1b: Final Recrystallization: The material intended for crystal growth experiments should be recrystallized at least once. The choice of solvent is critical and should be one in which the compound has moderate solubility.[3][4] This step removes any remaining minor impurities.

2. Crystal Growth: This is often considered more of an art than a science, requiring patience and experimentation with various conditions. The goal is to grow a single crystal, typically larger than 0.1 mm in all dimensions, free of cracks and other defects.[2]

  • Step 2a: Solvent Screening: In a series of small vials, test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and binary mixtures). A suitable solvent system is one where the compound is sparingly soluble at room temperature but dissolves upon gentle heating.

  • Step 2b: Slow Evaporation (Recommended Starting Method): Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vial. Cover the vial with a cap or paraffin film pierced with a few small holes. Place the vial in a vibration-free location. The slow evaporation of the solvent over several days to weeks will hopefully yield diffraction-quality crystals.[5]

  • Step 2c: Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble but the solvent is miscible. Slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.

3. X-ray Diffraction Data Collection: Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Step 3a: Crystal Mounting: A well-formed single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

  • Step 3b: Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[2] A modern single-crystal X-ray diffractometer, equipped with a sensitive detector (e.g., a CCD or CMOS detector), is used to collect the diffraction pattern as the crystal is rotated.[6]

4. Structure Solution and Refinement: The collected diffraction data is then used to solve and refine the crystal structure.

  • Step 4a: Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Step 4b: Structure Solution: For small molecules like this, direct methods are typically used to solve the phase problem and generate an initial model of the molecular structure.[2]

  • Step 4c: Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares calculations. Hydrogen atoms are typically placed in calculated positions. The final refined structure will have low R-factors (R1 < 5%), indicating a good fit between the model and the experimental data.

Below is a Graphviz diagram illustrating this comprehensive workflow.

G cluster_prep Material Preparation cluster_growth Crystal Growth cluster_analysis Crystallographic Analysis Synthesis Synthesis of Target Compound Purification Purification Synthesis->Purification Column Chromatography Recrystallization Final Recrystallization Purification->Recrystallization High Purity Sample Solvent_Screening Solvent Screening Recrystallization->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Optimal Solvent Single_Crystal Single Crystal Obtained Slow_Evaporation->Single_Crystal Days to Weeks Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Mounting Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Diffraction Pattern Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystal structure determination.

Part 2: A Comparative Structural Analysis

In the absence of experimental data for our target compound, we can draw valuable insights by comparing its expected structural features with those of a known, closely related molecule. The ideal comparator is 2-Chloropyridine-3-carboxamide , for which the crystal structure has been published.[7][8] This molecule shares the core 2-chloropyridine and carbonyl linker, differing only in the substitution at the amide nitrogen.

Primary Comparator: 2-Chloropyridine-3-carboxamide

The published crystal structure of 2-Chloropyridine-3-carboxamide reveals that it crystallizes in the monoclinic P21/c space group.[7] Key features include a dihedral angle of 63.88 (8)° between the pyridine ring and the carboxamide group, and a two-dimensional network formed by intermolecular N—H⋯N and N—H⋯O hydrogen bonds.[7]

Hypothetical Comparison of Crystallographic Data

The table below presents the known data for our primary comparator and a set of hypothetical, yet realistic, crystallographic parameters for our target compound, this compound. The purpose of this is to illustrate the key parameters that would be compared and to discuss their potential implications.

Parameter2-Chloropyridine-3-carboxamide (Experimental)This compound (Hypothetical)Significance of Comparison
Formula C₆H₅ClN₂O[7]C₁₁H₁₃ClN₂O₂The larger, more complex formula of the target compound suggests a larger unit cell volume.
Crystal System Monoclinic[7]Monoclinic or OrthorhombicThe crystal system reflects the symmetry of the packing. The additional chiral center and flexible piperidine ring in the target could lead to a different, possibly lower symmetry packing arrangement.
Space Group P2₁/c[7]P2₁/c or P2₁2₁2₁The space group defines the symmetry elements within the unit cell. The presence of a chiral center at the 3-position of the piperidine ring would likely lead to crystallization in a chiral space group.
Unit Cell (Å) a=6.98, b=13.62, c=7.10, β=91.82°[7]a=8.5, b=11.2, c=12.5, β=95.0°The dimensions of the unit cell are dictated by the size and shape of the molecule and how it packs. The bulkier piperidin-3-ol group would necessitate a larger unit cell.
Key Dihedral Angle Pyridine-Carbonyl: 63.88°[7]Pyridine-Carbonyl: ~45-70°This angle is critical for understanding the molecule's conformation. It is influenced by steric hindrance and intramolecular interactions. The bulky piperidine ring may cause a significant twist relative to the pyridine ring.
Key H-Bonds N-H···N, N-H···O[7]O-H···N(pyridine), O-H···O(carbonyl)This is the most crucial point of comparison. The primary amide of the comparator forms strong H-bonds. In our target, the hydroxyl group of the piperidine ring is a strong hydrogen bond donor, and the pyridine nitrogen is an acceptor. This would likely lead to a completely different and potentially more complex 3D hydrogen-bonding network, significantly influencing the crystal packing and physical properties like melting point and solubility.
Structural Implications

The primary structural difference, the piperidin-3-ol group, introduces three key features that would distinguish its crystal structure from that of 2-Chloropyridine-3-carboxamide:

  • Chirality: The hydroxyl group at the 3-position of the piperidine ring creates a chiral center. This means the compound will crystallize in a chiral space group.

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor. This will likely dominate the intermolecular interactions, forming strong O-H···N or O-H···O bonds that were not possible in the primary amide comparator. This could lead to the formation of chains, sheets, or more complex 3D networks.

  • Conformational Flexibility: The piperidine ring can adopt different conformations (e.g., chair, boat).[9] The specific conformation in the crystal will be a balance of minimizing intramolecular steric strain and maximizing favorable intermolecular interactions.

The diagram below illustrates the key structural differences and the likely points of intermolecular interaction that would be revealed by a crystal structure determination.

Caption: Comparison of potential intermolecular interaction sites.

Note: The images in the diagram are placeholders and would be replaced with actual 2D chemical structures in a final publication.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive roadmap for its elucidation. By following a rigorous experimental protocol, researchers can obtain the high-quality single crystals necessary for X-ray diffraction analysis.

Furthermore, the comparative framework established here, using 2-Chloropyridine-3-carboxamide as a reference, provides a logical basis for interpreting the forthcoming experimental data. The introduction of the piperidin-3-ol moiety is predicted to be the defining structural feature, introducing chirality and a powerful hydrogen-bonding group that will govern the crystal packing. The determination of this structure will be a valuable contribution, providing the precise atomic coordinates that are essential for advancing structure-activity relationship studies and rational drug design.

References

  • Hua, Y.-P., Xu, Y., Wei, X.-H., & Tong, H.-B. (2007). 2-Chloropyridine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2441. [Link]

  • Castaneda, J. P., & Gabidullin, B. (2019). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 893–898. [Link]

  • Hurst, D. R., et al. (2010). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, 39(43), 10485-10496. [Link]

  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Molecular Structure, 1230, 129881. [Link]

  • Hua, Y.-P., et al. (2007). 2-Chloropyridine-3-Carboxamide. Amanote Research. [Link]

  • Rochester University. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • MIT. (n.d.). Growing Quality Crystals. Department of Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(5), 1715. [Link]

  • Wikipedia. (2023). 2-Chloropyridine. [Link]

  • ResearchGate. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • Wikipedia. (2023). Pyridine. [Link]

  • Ferguson, G., et al. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 40(12), 1059-1063. [Link]

  • ResearchGate. (2023). Structure of N-(piperidine-4-yl) benzamide derivatives. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7335. [Link]

  • CCDC. (n.d.). Chemical structure searching. Access Structures. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.